molecular formula C13H13ClN2 B14375429 4-Chloro-2-phenyl-6-propylpyrimidine CAS No. 89967-22-6

4-Chloro-2-phenyl-6-propylpyrimidine

Cat. No.: B14375429
CAS No.: 89967-22-6
M. Wt: 232.71 g/mol
InChI Key: SCLXWQKFGAWLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenyl-6-propylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-6-propylpyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method starts with 2,4-dichloro-6-phenylpyrimidine, which undergoes nucleophilic substitution with propylamine to introduce the propyl group at the 6-position . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available halopyrimidines. The process includes nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenyl-6-propylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-propylpyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. For instance, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . The compound may also interact with DNA or RNA, affecting cellular processes .

Comparison with Similar Compounds

  • 4-Chloro-6-phenyl-2-propylpyrimidine
  • 4-Chloro-2-phenyl-6-methylpyrimidine
  • 4-Chloro-2-phenyl-6-ethylpyrimidine

Comparison: 4-Chloro-2-phenyl-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the propyl group at the 6-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts .

Properties

CAS No.

89967-22-6

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-2-phenyl-6-propylpyrimidine

InChI

InChI=1S/C13H13ClN2/c1-2-6-11-9-12(14)16-13(15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3

InChI Key

SCLXWQKFGAWLRF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.